![molecular formula C13H23ClN2S B1411894 4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride CAS No. 1803593-83-0](/img/structure/B1411894.png)
4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride
説明
The compound “4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride” is a derivative of the thiazole group. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in the ring structure . This compound has a piperidine ring attached to the thiazole ring, which is further substituted with a tert-butyl group .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms . The thiazole ring is substituted with a tert-butyl group .科学的研究の応用
Intermediate in Synthesis of Nociceptin Antagonists
An efficient and practical synthesis method for 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a key intermediate in the synthesis of nociceptin antagonists, was developed. This method involves diastereoselective reduction and efficient isomerization steps, proving applicable for large-scale operations and yielding high amounts of enantiomerically pure compound (>98% ee) (Jona et al., 2009).
Structural Characterization and Biological Evaluation
Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized through various spectroscopic methods. The structure was confirmed by single crystal XRD data, revealing weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions. The compound exhibited moderate anthelmintic activity and poor antibacterial activity in biological evaluation (Sanjeevarayappa et al., 2015).
Synthesis of Biologically Active Compounds
The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in biologically active compounds such as crizotinib, was performed. The compound's structure was confirmed by MS and 1 HNMR spectrum, and the total yield was reported to be 49.9% (Kong et al., 2016).
作用機序
Target of Action
The primary targets of 4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride are currently unknown. This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It is known that the compound contains a thiazole ring, which is a common structural motif in many biologically active compounds . Thiazoles have been shown to exhibit diverse biological activities, including analgesic and anti-inflammatory effects .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways. Thiazole-containing compounds have been implicated in a variety of biological processes, suggesting that this compound could potentially interact with multiple pathways .
Result of Action
Related thiazole-containing compounds have been shown to exhibit significant analgesic and anti-inflammatory activities .
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and activity. For this compound, it is known to be a solid at room temperature
生化学分析
Biochemical Properties
4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to bind to certain proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect gene expression and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Over time, this compound can undergo hydrolysis, leading to the formation of degradation products that may have different biological activities. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activities and cellular processes without causing significant toxicity. At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to drug metabolism. It interacts with enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s interaction with cofactors, such as NADPH, is also crucial for its metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The distribution of this compound is influenced by its lipophilicity, which allows it to cross cell membranes and accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These localizations are crucial for the compound’s ability to modulate cellular processes and exert its biological effects .
特性
IUPAC Name |
4-tert-butyl-2-(piperidin-4-ylmethyl)-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2S.ClH/c1-13(2,3)11-9-16-12(15-11)8-10-4-6-14-7-5-10;/h9-10,14H,4-8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAHYQZEUXSTKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amine](/img/structure/B1411814.png)
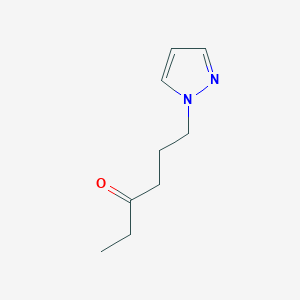

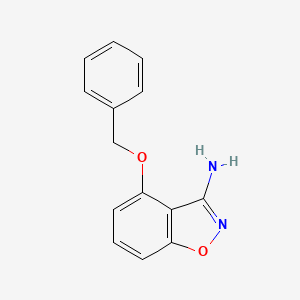
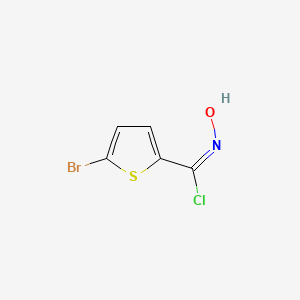
![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1411821.png)


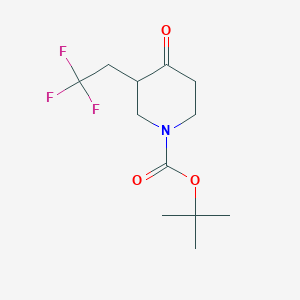
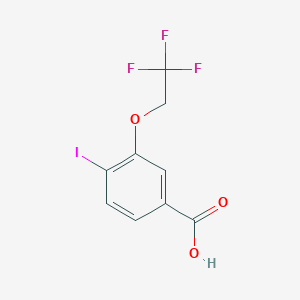
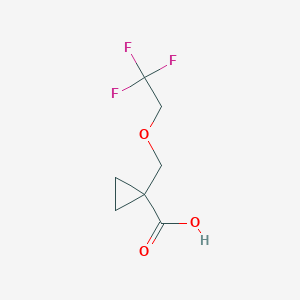
![2-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}ethanol](/img/structure/B1411832.png)
